molecular formula C11H12O3 B040662 Methyl 3-(3-oxopropyl)benzoate CAS No. 111393-29-4

Methyl 3-(3-oxopropyl)benzoate

Cat. No. B040662
CAS RN: 111393-29-4
M. Wt: 192.21 g/mol
InChI Key: ZDUJHVJJESWQOS-UHFFFAOYSA-N
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Description

“Methyl 3-(3-oxopropyl)benzoate” is a chemical compound with the molecular formula C11H12O3 . It contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aliphatic aldehyde .


Synthesis Analysis

The synthesis of “Methyl 3-(3-oxopropyl)benzoate” involves several steps. The general procedure involves the Diels-Alder Reaction of Methyl Coumalate . The synthesis is carried out in toluene at 200°C for 16 hours under an inert atmosphere . The yield of the reaction is approximately 77% .


Molecular Structure Analysis

“Methyl 3-(3-oxopropyl)benzoate” has a molecular weight of 192.21 . It contains 12 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms . The 2D chemical structure image of “Methyl 3-(3-oxopropyl)benzoate” is also known as the skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-(3-oxopropyl)benzoate” include the Diels-Alder Reaction of Methyl Coumalate . Nitration is another reaction that can occur, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring .


Physical And Chemical Properties Analysis

“Methyl 3-(3-oxopropyl)benzoate” has a molecular weight of 192.21 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Agriculture: Botanical Pesticide

Methyl 3-(3-oxopropyl)benzoate: has been explored as a botanical pesticide. Its efficacy as an environmentally safe insecticide makes it a promising candidate for integrated pest management. It is particularly effective against a range of agricultural pests and has modes of action such as contact toxicant, fumigant, and repellent .

Medicine: Antimicrobial and Anti-inflammatory Agent

In medical research, derivatives of benzoate compounds like Methyl 3-(3-oxopropyl)benzoate are studied for their antimicrobial properties. They are also investigated for potential anti-inflammatory effects, which could be beneficial in treating various medical conditions .

Environmental Science: Insecticide Resistance Management

This compound is significant in environmental science for its role in managing insecticide resistance. The use of Methyl 3-(3-oxopropyl)benzoate as a botanical insecticide contributes to reducing the reliance on synthetic pesticides, which is crucial for maintaining ecological balance .

Materials Science: Synthesis of Advanced Materials

In materials science, Methyl 3-(3-oxopropyl)benzoate is utilized in the synthesis of advanced materials. Its chemical structure is valuable for creating polymers and composites with specific properties for industrial applications .

Analytical Chemistry: Chromatography and Spectroscopy

The compound finds applications in analytical chemistry where it may be used as a standard or reagent in chromatographic and spectroscopic methods. Its stability and distinct chemical properties allow for precise measurements and analysis .

Biochemistry: Metabolic Studies

Methyl 3-(3-oxopropyl)benzoate: plays a role in biochemistry for studying metabolic pathways. It can be used to trace the synthesis and degradation of complex molecules, aiding in the understanding of cellular processes .

Pharmaceutical Research: Drug Development

In pharmaceutical research, Methyl 3-(3-oxopropyl)benzoate is a candidate for drug development due to its potential biological activities. It may serve as a precursor or intermediate in the synthesis of therapeutic agents .

Organic Chemistry: Catalysis and Reaction Mechanisms

Lastly, in organic chemistry, this compound is involved in studies related to catalysis and reaction mechanisms. It can act as a substrate in palladium-catalyzed reactions, which are pivotal for constructing complex organic molecules .

Safety and Hazards

While specific safety and hazard information for “Methyl 3-(3-oxopropyl)benzoate” was not found, related compounds such as methyl benzoate are known to be combustible and harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist .

properties

IUPAC Name

methyl 3-(3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6-8H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUJHVJJESWQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438524
Record name Methyl 3-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-oxopropyl)benzoate

CAS RN

111393-29-4
Record name Methyl 3-(3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(3-Methoxycarbonylphenyl)propanol (1.9 g) was oxidised with chromium trioxide (5.0 g) in pyridine (7.9 ml) as described in Example 1(e) to give the product as a pale oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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